(2,4-Dibromo-6-formylphenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dibromo-6-formylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)9(7(11)2-6)15-4-8(13)14/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHNCWGIZOTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Dibromophenoxyacetic Acid Architectures
The foundational structure of (2,4-Dibromo-6-formylphenoxy)acetic acid belongs to the broader class of phenoxyacetic acids. This core structure is notable in chemical history, most famously represented by herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). The phenoxyacetic acid scaffold provides a stable and synthetically accessible platform. The introduction of halogen atoms, in this case, bromine, onto the phenyl ring is a critical modification that significantly influences the molecule's reactivity and properties.
Halogenation is a fundamental strategy in organic synthesis to create intermediates for a wide range of chemical products. researchgate.net Bromine atoms, in particular, are excellent leaving groups in nucleophilic substitution reactions and are essential for forming carbon-carbon bonds through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov The specific placement of two bromine atoms on the phenoxyacetic acid framework, creating a dibromo-architecture, offers the potential for sequential or double modifications, providing a pathway to highly functionalized aromatic compounds. These halogenated derivatives are key intermediates in the production of pharmaceuticals and agricultural chemicals. researchgate.net
Significance of Formyl and Carboxylic Acid Functionalities in Organic Synthesis
The true synthetic potential of (2,4-Dibromo-6-formylphenoxy)acetic acid lies in its nature as a bifunctional molecule, containing both a formyl group (-CHO) and a carboxylic acid group (-COOH). rsc.orgnih.gov These two functional groups possess distinct and complementary reactivities, allowing for a wide array of chemical transformations.
The carboxylic acid group is a cornerstone of organic synthesis. Its acidic proton allows it to participate in acid-base reactions, while the carbonyl carbon is susceptible to nucleophilic attack. This functionality is a gateway to numerous other chemical groups, including esters, amides, acid halides, and anhydrides. For example, through esterification, the carboxylic acid can be converted into an ester, which can serve as a protecting group during multi-step syntheses. wikipedia.org
The formyl group , an aldehyde, is characterized by its high reactivity. The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and thus a prime target for nucleophiles. This allows for the formation of new carbon-carbon bonds (e.g., via Grignard or Wittig reactions) and carbon-nitrogen bonds (e.g., through reductive amination to form amines). Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, offering additional pathways for molecular elaboration.
The co-existence of these two groups on a single molecule presents a powerful synthetic platform. It allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains unchanged, or both can be utilized in a stepwise fashion to build complex molecular architectures. This bifunctional nature is highly valued in the design of chemical linkers, PROTACs (PROteolysis TArgeting Chimeras), and other molecules designed to induce protein proximity for therapeutic purposes. acs.orgsymeres.com
Interactive Table: Reactivity of Functional Groups
| Functional Group | Common Reactions | Potential Products |
| Carboxylic Acid | Esterification, Amidation, Reduction, Acid Halide Formation | Esters, Amides, Alcohols, Acyl Halides |
| Formyl (Aldehyde) | Nucleophilic Addition, Oxidation, Reduction, Reductive Amination | Alcohols, Carboxylic Acids, Imines, Amines |
| Bromine | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck) | Ethers, Amines, Biaryls, Alkenes |
Scope and Research Imperatives for 2,4 Dibromo 6 Formylphenoxy Acetic Acid
Despite its clear potential as a versatile building block, a review of the scientific literature indicates that (2,4-Dibromo-6-formylphenoxy)acetic acid itself has not been the subject of extensive, published research studies. Its existence is confirmed by its availability from chemical suppliers and its assigned CAS number, 21512-82-3. bldpharm.com However, detailed investigations into its synthesis, characterization, and application in multi-step synthesis are not widely reported.
This gap in the literature defines the immediate research imperatives for this compound. The primary scope of future research would involve:
Optimized Synthesis and Characterization: Developing and reporting a high-yield, scalable synthesis for this compound. This would be followed by thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).
Exploration of Reactivity: Systematically investigating the selective reactivity of its functional groups. This includes exploring the conditions for orthogonal reactions, allowing chemists to target the formyl group, the carboxylic acid, or the bromine atoms independently.
Application in Target-Oriented Synthesis: Utilizing the compound as a key intermediate in the synthesis of novel heterocyclic compounds, polymers, or biologically active molecules. For instance, the formyl and carboxylic acid groups could be used to construct fused ring systems, while the bromine atoms could serve as handles for late-stage functionalization.
The study of this molecule and its derivatives, such as the isomeric 2-(2,6-Dibromo-4-formylphenoxy)acetic acid, holds promise for advancing the toolkit available to synthetic chemists for creating complex and valuable chemical entities. bldpharm.com
An in-depth exploration of the synthetic methodologies for producing this compound reveals a multi-step process rooted in fundamental organic reactions. The synthesis is not a singular, direct process but rather a strategic sequence of reactions involving the careful selection of precursors and controlled introduction of functional groups onto an aromatic scaffold.
Derivatives of 2,4 Dibromo 6 Formylphenoxy Acetic Acid and Their Utility in Organic Synthesis
Design and Synthesis of Novel (2,4-Dibromo-6-formylphenoxy)acetic acid Derivatives
The design of novel derivatives from this compound primarily leverages the high reactivity of its aldehyde functional group. This group serves as an electrophilic center, readily undergoing condensation reactions with various nucleophiles to yield a wide array of derivatives. The most common synthetic routes involve the formation of imines (Schiff bases) and hydrazones.
The condensation reaction between the aldehyde group of this compound and a primary amine is a straightforward and efficient method for synthesizing Schiff base derivatives. ekb.eg This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. semanticscholar.org The resulting imine linkage (-CH=N-) is a key structural element that can be further modified or used in the construction of more complex molecules. A series of Schiff bases have been synthesized by reacting the parent compound, 2-formylphenoxy acetic acid, with various aromatic amines. researchgate.net
Similarly, reacting this compound with hydrazides or substituted hydrazines yields hydrazone derivatives. jocpr.com These reactions proceed via the nucleophilic attack of the terminal nitrogen of the hydrazide on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov The resulting hydrazone products (-CH=N-NH-C(O)-) are stable compounds and serve as important intermediates for synthesizing heterocyclic systems. researchgate.net
| Reactant | Derivative Type | Reaction Conditions | Reference |
|---|---|---|---|
| Aromatic Amines | Schiff Base (Imine) | Ethanol, Reflux | semanticscholar.orgresearchgate.net |
| Hydrazides (e.g., Isonicotinic hydrazide) | Hydrazone | Ethanol, Glacial Acetic Acid (catalyst), Reflux | jocpr.com |
| Substituted Hydrazines | Hydrazone | Ethanol, Reflux | nih.gov |
Role as Building Blocks for Complex Molecular Architectures
The derivatives of this compound are not merely products but versatile building blocks for creating sophisticated molecular architectures. The combination of the phenoxyacetic acid backbone with newly formed functional groups (like imines or hydrazones) and the existing bromine atoms provides multiple points for further chemical elaboration.
The hydrazone derivatives of this compound are particularly useful for constructing various heterocyclic rings, which are core structures in many biologically active compounds. For instance, these hydrazones can undergo cyclization reactions to form five- or four-membered rings. researchgate.net
4-Thiazolidinones: Reaction of the hydrazone with thioglycolic acid can yield 4-thiazolidinone (B1220212) derivatives. researchgate.net
2-Azetidinones: Cycloaddition reactions between the hydrazone's imine bond and chloroacetyl chloride in the presence of a base like triethylamine (B128534) can produce 2-azetidinone rings (β-lactams). researchgate.net
Benzofuran (B130515) Derivatives: The core structure of this compound is also a potential precursor for benzofuran synthesis. General synthetic strategies for benzofurans include the cyclization of phenoxyacetic acid derivatives under alkaline conditions. scienceopen.com While specific examples starting from the dibromo-formyl variant are not detailed, the fundamental reactivity patterns suggest its applicability in such transformations. jocpr.comnih.govresearchgate.net
Schiff bases derived from this compound are excellent candidates for designing multifunctional ligands capable of forming stable complexes with various metal ions. scispace.com These ligands possess multiple donor atoms strategically positioned to chelate a central metal ion. The typical coordination sites include the imine nitrogen, the oxygen atom of the deprotonated carboxylate group, and the phenolic oxygen. researchgate.net
A series of mononuclear Co(II) complexes have been successfully synthesized using hexadentate Schiff base ligands derived from the condensation of 2-formylphenoxyacetic acid with different diamines. researchgate.net In these complexes, the ligand wraps around the metal center, creating a distorted coordination environment. The resulting metal chelates can exhibit interesting magnetic and electronic properties. researchgate.net The presence of bromine atoms on the this compound scaffold can further modulate the electronic properties of the resulting ligand and its metal complexes. mdpi.com Schiff base-metal complexes have a wide range of applications, including in catalysis and as antimicrobial agents. nih.govnih.gov
| Ligand Type | Key Functional Group | Potential Metal Coordination Sites | Reference |
|---|---|---|---|
| Schiff Base | Imine (-CH=N-) | Imine Nitrogen, Phenolic Oxygen, Carboxylate Oxygen | scispace.comresearchgate.net |
| Hydrazone | Hydrazone (-CH=N-NH-C(O)-) | Imine Nitrogen, Amide Oxygen, Phenolic Oxygen, Carboxylate Oxygen | jocpr.com |
Functional Group Interconversions on the this compound Scaffold
The this compound scaffold offers three distinct types of functional groups—aldehyde, carboxylic acid, and aryl bromides—that can be selectively transformed to create a library of new compounds. researchgate.netsolubilityofthings.com
Transformations of the Aldehyde Group: The formyl group is highly versatile. It can be easily oxidized to a second carboxylic acid group using common oxidizing agents like potassium permanganate, creating a dibasic acid derivative. ncert.nic.in Conversely, it can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride, without affecting the carboxylic acid moiety. elte.hu
Transformations of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives. Esterification with an alcohol under acidic conditions yields the corresponding ester. Reaction with amines, facilitated by coupling agents, produces amides. Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. elte.hu
Transformations of the Aryl Bromide Groups: The two bromine atoms on the aromatic ring are key handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. nobelprize.org Reactions such as the Suzuki coupling (with boronic acids) or the Heck coupling (with alkenes) allow for the introduction of new aryl, vinyl, or alkyl substituents at the C-2 and C-4 positions of the phenyl ring. rsc.orgnih.govlibretexts.org This methodology is a powerful tool for elaborating the core scaffold, significantly increasing molecular complexity and diversity. researchgate.net
| Functional Group | Reaction Type | Product Functional Group | Reference |
|---|---|---|---|
| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) | ncert.nic.in |
| Aldehyde (-CHO) | Reduction | Alcohol (-CH₂OH) | elte.hu |
| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | solubilityofthings.com |
| Carboxylic Acid (-COOH) | Reduction | Alcohol (-CH₂OH) | elte.hu |
| Aryl Bromide (-Br) | Suzuki Coupling | Aryl-Aryl C-C Bond | nobelprize.org |
Computational and Theoretical Investigations of 2,4 Dibromo 6 Formylphenoxy Acetic Acid
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the rotational flexibility, or conformation, of a molecule are fundamental to its chemical and physical properties. Computational analysis of (2,4-Dibromo-6-formylphenoxy)acetic acid involves optimizing its geometry to find the most stable arrangement of its atoms in space.
Quantum chemical calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can predict key geometric parameters. researchgate.net The bond lengths and angles are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atoms and the formyl group can lead to slight shortening of adjacent C-C bonds within the aromatic ring and affect the bond angles from the ideal 120°.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound Note: These are representative values based on DFT calculations for analogous substituted phenoxyacetic acids.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br (ortho) | 1.91 | |
| C-Br (para) | 1.90 | |
| C=O (formyl) | 1.22 | |
| C-O (ether) | 1.37 | |
| O-C (ether) | 1.43 | |
| C=O (carboxyl) | 1.21 | |
| O-H (carboxyl) | 0.97 | |
| **Bond Angles (°) ** | ||
| C-C-Br (ortho) | 121.5 | |
| C-C-C (formyl) | 123.0 | |
| C-O-C (ether) | 118.5 | |
| O=C-O (carboxyl) | 124.0 |
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key computational tool used to understand this. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the presence of electronegative bromine atoms and the electron-withdrawing formyl and carboxylic acid groups is expected to lower the energy of the molecular orbitals, particularly the LUMO. This would result in a moderate HOMO-LUMO gap, suggesting a relatively stable but reactive molecule.
Another tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the most negative regions are predicted to be around the oxygen atoms of the formyl and carboxyl groups, making them susceptible to electrophilic attack. The most positive region would be the acidic proton of the carboxylic acid group, which is the primary site for deprotonation and nucleophilic interactions.
Table 2: Predicted Electronic Properties of this compound Note: These are illustrative values based on DFT calculations for similar aromatic compounds.
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.5 D |
Spectroscopic Property Simulations for Structural Elucidation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in confirming the molecular structure.
Infrared (IR) Spectroscopy: Theoretical vibrational analysis using DFT can predict the frequencies of IR absorption bands. researchgate.net These calculated spectra can be compared with experimental data to assign the observed peaks to specific molecular vibrations. For this compound, key predicted vibrations would include the O-H stretching of the carboxylic acid (a broad band), C=O stretching for both the formyl and carboxyl groups (strong, distinct bands), C-O ether stretching, and vibrations associated with the substituted aromatic ring. openstax.orglibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a reliable prediction of the experimental NMR spectrum. The calculations would predict distinct signals for the aromatic protons, the formyl proton (aldehyde), the methylene (B1212753) (-CH₂-) protons, and the acidic proton. Similarly, unique chemical shifts would be calculated for each carbon atom in the molecule, reflecting its specific chemical environment. libretexts.orgpressbooks.pub
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: Based on typical DFT calculation results for substituted aromatic acids.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3300-2500 (broad) |
| C-H Stretch | Aromatic | ~3100-3000 |
| C-H Stretch | Aldehyde | ~2850, ~2750 |
| C=O Stretch | Carboxylic Acid | ~1725 |
| C=O Stretch | Aldehyde | ~1705 |
| C=C Stretch | Aromatic Ring | ~1600, ~1475 |
| C-O Stretch | Ether & Acid | ~1250, ~1100 |
| C-Br Stretch | Bromo-Aromatic | ~700-600 |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Illustrative values relative to TMS, based on GIAO calculations for similar structures.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | C=O (Carboxyl) | 170 - 175 |
| Aldehyde (-CHO) | 9.8 - 10.2 | C=O (Aldehyde) | 188 - 192 |
| Aromatic (Ar-H) | 7.5 - 8.0 | Aromatic (C-O, C-Br, C-CHO) | 115 - 160 |
| Methylene (-OCH₂-) | 4.6 - 4.9 | Methylene (-OCH₂-) | 65 - 70 |
Reaction Pathway Modeling and Transition State Analysis
Beyond static properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface for a proposed reaction to understand its mechanism and feasibility. For this compound, several reactions could be modeled, such as the oxidation of the aldehyde to a carboxylic acid, nucleophilic addition to the formyl group, or further electrophilic substitution on the aromatic ring.
Reaction pathway modeling involves identifying all stable intermediates and, crucially, the transition state (TS) structures that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to optimize the geometry of the transition state and calculate its energy.
The activation energy (Eₐ) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed, providing deep mechanistic insight that is often difficult to obtain experimentally.
Table 5: Hypothetical Energy Profile for the Oxidation of the Formyl Group Note: This table illustrates a representative computational result for a reaction pathway analysis. Energies are relative to the reactant state.
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | This compound + Oxidant | 0 |
| Transition State | Activated complex for oxygen transfer | +85 |
| Intermediate | Intermediate species after oxidation | -150 |
| Products | (2,4-Dibromo-6-carboxyphenoxy)acetic acid | -250 |
Advanced Spectroscopic and Analytical Methodologies in the Research of 2,4 Dibromo 6 Formylphenoxy Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2,4-Dibromo-6-formylphenoxy)acetic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic protons, the aldehyde proton, the methylene (B1212753) protons of the acetic acid group, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the formyl and carboxylic acid groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would correspond to the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons (with those bonded to bromine showing characteristic shifts), and the methylene carbon of the acetic acid side chain.
The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals, thereby confirming the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of structurally related compounds. Solvent: DMSO-d₆.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) |
| Aldehyde (-CHO) | ~10.2 | Singlet |
| Aromatic (H-3) | ~8.1 | Doublet |
| Aromatic (H-5) | ~7.9 | Doublet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~170 |
| Aldehyde (C=O) | ~190 |
| Aromatic (C-O) | ~155 |
| Aromatic (C-CHO) | ~135 |
| Aromatic (C-H) | ~133 |
| Aromatic (C-H) | ~128 |
| Aromatic (C-Br) | ~118 |
| Aromatic (C-Br) | ~115 |
| Methylene (-O-CH₂-) | ~65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₉H₆Br₂O₄), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. The presence of two bromine atoms creates a distinctive isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show a characteristic cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation provides structural information. Expected fragmentation pathways for this molecule include the loss of the carboxymethyl group (-CH₂COOH), cleavage of the ether bond, and loss of carbon monoxide (CO) from the aldehyde group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 335.86 | Molecular ion containing two ⁷⁹Br isotopes |
| [M+2]⁺ | 337.86 | Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope |
| [M+4]⁺ | 339.86 | Molecular ion containing two ⁸¹Br isotopes |
| [M-59]⁺ | 276.91 | Loss of carboxymethyl group (•CH₂COOH) |
| [M-45]⁺ | 290.89 | Loss of carboxyl group (•COOH) from side chain fragmentation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. psu.edu They are particularly useful for identifying the functional groups present in a compound. researchgate.net
For this compound, the spectra would exhibit characteristic absorption bands corresponding to its various functional moieties. The carboxylic acid group is identifiable by a very broad O-H stretching band and a strong C=O stretching band. The aldehyde group also shows a distinct C=O stretch, typically at a slightly different frequency than the carboxylic acid carbonyl, as well as characteristic C-H stretching bands. Other key vibrations include the C-O-C stretch of the ether linkage, C-Br stretches, and various vibrations associated with the substituted aromatic ring. researchgate.netresearchgate.net
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aldehyde | C=O stretch | 1740 - 1720 |
| Aldehyde | C-H stretch | 2850 - 2800 and 2750 - 2700 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Ether | C-O-C stretch | 1260 - 1000 |
| Aryl Bromide | C-Br stretch | 600 - 500 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's conformation in the solid state.
While specific crystallographic data for this compound is not widely published, an analysis would be expected to reveal key structural features. In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. researchgate.net X-ray analysis would confirm the presence and geometry of such intermolecular interactions. Furthermore, it would detail the planarity of the benzene (B151609) ring and the relative orientation of the formyl and phenoxyacetic acid substituents, which are influenced by steric and electronic effects.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and purity assessment. sielc.com
High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique. A common method would involve reverse-phase (RP) chromatography, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sielc.com A typical mobile phase would be a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid group remains protonated and gives a sharp peak shape. sielc.com
Detection is typically achieved using a UV-Vis detector, as the substituted benzene ring possesses a strong chromophore that absorbs UV light. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks, the purity can be accurately determined. HPLC is also invaluable for monitoring the progress of a chemical reaction, allowing a chemist to determine when the starting materials have been consumed and the product has formed.
Potential Applications of 2,4 Dibromo 6 Formylphenoxy Acetic Acid and Its Derivatives in Chemical Sciences
Role as Chemical Intermediates in Advanced Organic Synthesis
(2,4-Dibromo-6-formylphenoxy)acetic acid is a promising intermediate for the synthesis of complex organic molecules and heterocyclic compounds. The aldehyde functionality serves as a key reactive site for a variety of transformations.
One of the most significant applications of aromatic aldehydes is in the synthesis of Schiff bases through condensation reactions with primary amines. semanticscholar.orgekb.eg These Schiff bases are not only stable and easily synthesized but also serve as versatile precursors for the synthesis of numerous heterocyclic compounds and coordination complexes. semanticscholar.orgekb.eg For instance, Schiff bases derived from the related o-formylphenoxyacetic acid have been used to prepare a range of potentially biologically active compounds. semanticscholar.orgresearchgate.net The resulting imine bond in the Schiff base can undergo further reactions, such as cyclization, to form various heterocyclic rings.
The presence of the carboxylic acid group allows for further derivatization, such as esterification or amidation, enabling the attachment of this molecular scaffold to other molecules or surfaces. Furthermore, the dibrominated aromatic ring offers sites for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in modern organic synthesis for the creation of carbon-carbon bonds. While specific examples utilizing this compound are not readily found in the literature, the reactivity of its functional groups suggests its utility as a precursor for constructing complex molecular architectures. For example, the related (4-formyl-2-methoxyphenoxy)acetic acid has been employed as a precursor for in situ ketene (B1206846) generation in the synthesis of polysubstituted 2-azetidinones. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Aldehyde (-CHO) | Condensation with amines | Schiff bases |
| Wittig reaction | Alkenes | |
| Grignard reaction | Secondary alcohols | |
| Oxidation | Carboxylic acids | |
| Reduction | Primary alcohols | |
| Carboxylic Acid (-COOH) | Esterification | Esters |
| Amidation | Amides | |
| Aromatic Ring (-Br) | Suzuki Coupling | Biaryls |
| Sonogashira Coupling | Aryl alkynes | |
| Buchwald-Hartwig Amination | Aryl amines |
Contributions to Materials Science
The structural characteristics of this compound and its derivatives make them attractive candidates for the development of advanced materials, including fluorescent chemosensors, components for optoelectronics, dyes, and building blocks for supramolecular chemistry.
Fluorescent Chemosensors: Derivatives of this compound, particularly Schiff bases formed from its aldehyde group, have the potential to act as fluorescent chemosensors for the detection of various ions and molecules. The imine group and the phenoxyacetic acid moiety can serve as binding sites for specific analytes. Upon binding, conformational changes or electronic perturbations in the molecule can lead to a detectable change in its fluorescence properties (e.g., enhancement or quenching of emission). While direct studies on this specific compound are lacking, Schiff bases derived from other substituted salicylaldehydes are widely investigated as fluorescent sensors for metal ions like Zn²⁺, Al³⁺, and others. researchgate.net
Optoelectronics and Dyes: The extended π-conjugation system that can be created by derivatizing the aldehyde group suggests potential applications in optoelectronic materials and as dyes. For example, condensation with suitable aromatic or heterocyclic amines can lead to compounds with significant charge-transfer character, which is a desirable property for non-linear optical materials and organic light-emitting diodes (OLEDs). The bromine atoms can also be functionalized to tune the electronic properties and solubility of the resulting materials.
Supramolecular Chemistry: The carboxylic acid group of this compound is a key functional group for building supramolecular assemblies through hydrogen bonding. This can lead to the formation of well-ordered structures like liquid crystals or gels. Furthermore, this compound can serve as a linker molecule in the synthesis of metal-organic frameworks (MOFs). researchgate.netrsc.orgbeilstein-journals.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.gov The carboxylic acid would coordinate to metal ions or clusters, while the dibromo-formyl-phenyl core would form the structural backbone of the framework, with the aldehyde group available for post-synthetic modification. berkeley.edu
Catalysis and Ligand Design
The ability of this compound to be readily converted into multidentate ligands makes it a valuable precursor in the field of catalysis and coordination chemistry.
Schiff base derivatives of this compound can act as versatile ligands for a wide range of metal ions. science.gov The imine nitrogen and the phenolic oxygen (if the formyl group is ortho to the hydroxyl group, which is the case in the precursor salicylaldehyde) can coordinate to a metal center, and the carboxylate group can also participate in coordination. This can lead to the formation of stable mono- or polynuclear metal complexes. For example, Schiff base ligands derived from 2-formylphenoxyacetic acid have been used to synthesize mononuclear Co(II) complexes that exhibit interesting magnetic properties. researchgate.net
These metal complexes can be designed to function as catalysts for various organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the amine used in the Schiff base synthesis, as well as by further reactions on the aromatic ring. This allows for the optimization of the catalyst's activity and selectivity for specific reactions, such as oxidation, reduction, or carbon-carbon bond-forming reactions. Coordination polymers formed from such ligands have also been investigated for their catalytic activities in reactions like the Henry and Knoevenagel condensations. researchgate.netresearchgate.netbcrec.idsemanticscholar.org
Table 2: Potential Metal Complexes and Catalytic Applications
| Ligand Type (Derivative) | Metal Ion | Potential Catalytic Application |
| Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Oxidation, Reduction, Magnetic Materials |
| Coordination Polymer | Cd(II), Gd(III) | Henry Reaction, Knoevenagel Condensation, Photocatalysis |
| Metal-Organic Framework | Zn(II), Cu(II) | Gas Sorption, Heterogeneous Catalysis |
Future Research Directions and Perspectives on 2,4 Dibromo 6 Formylphenoxy Acetic Acid
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for the synthesis of (2,4-Dibromo-6-formylphenoxy)acetic acid is a fundamental area for future research. Current synthetic routes for similar phenoxyacetic acid derivatives often involve the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a haloacetic acid, followed by electrophilic aromatic substitution to introduce other functional groups. Future explorations could focus on more sophisticated and sustainable approaches.
Another avenue lies in the development of catalytic methods . The use of transition-metal catalysts could enable more controlled and selective halogenation and formylation reactions. For example, palladium- or copper-catalyzed C-H activation could be explored for the direct introduction of the formyl group at the C6 position of a dibrominated phenoxyacetic acid precursor.
Finally, flow chemistry presents an opportunity for a safer and more scalable synthesis. The precise control over reaction parameters offered by flow reactors could be particularly advantageous for hazardous reactions like bromination.
Table 1: Potential Novel Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Late-Stage Functionalization | Introduction of key functional groups at the end of the synthesis. | Increased efficiency, better control over isomerism. |
| Catalytic C-H Activation | Direct introduction of functional groups using transition metal catalysts. | High atom economy, novel reactivity. |
| Flow Chemistry | Continuous synthesis in a microreactor. | Enhanced safety, scalability, and control. |
Development of Asymmetric Synthesis Strategies
While this compound is not a chiral molecule, its derivatives could possess chirality, making the development of asymmetric synthetic methods highly relevant. The formyl group is a versatile handle for introducing a stereocenter, for example, through asymmetric reduction to a secondary alcohol or by asymmetric addition of a nucleophile.
Future research could focus on organocatalytic methods for the asymmetric transformation of the aldehyde. Chiral secondary amines, such as those derived from proline, could be used to catalyze the enantioselective alpha-functionalization of the aldehyde. Similarly, chiral Lewis acids could be employed to activate the aldehyde towards asymmetric nucleophilic attack.
Biocatalysis offers another powerful tool for asymmetric synthesis. Engineered enzymes, such as ketoreductases, could be used for the highly enantioselective reduction of the formyl group to a chiral alcohol. This would provide access to optically pure building blocks for the synthesis of more complex molecules.
Furthermore, the development of methods for the atroposelective synthesis of derivatives of this compound could be a fascinating area of research. By introducing bulky substituents, it might be possible to create stable atropisomers with restricted rotation around the aryl-oxygen bond.
Investigation of Unexplored Reactivity Profiles
The reactivity of this compound is largely unexplored, and a systematic investigation of its chemical behavior could uncover novel and useful transformations. The molecule possesses three key functional groups—a carboxylic acid, an aldehyde, and two aromatic bromine atoms—each offering a site for chemical modification.
The aldehyde functionality is a prime target for a wide range of reactions. Beyond simple oxidation and reduction, future work could explore its participation in multicomponent reactions, such as the Passerini or Ugi reactions, to rapidly build molecular complexity. Its use in the synthesis of heterocyclic compounds, for example, through condensation with amines or active methylene (B1212753) compounds, is another promising avenue.
The aromatic bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be used to introduce a wide variety of substituents, including aryl, alkynyl, and amino groups. This would allow for the synthesis of a large library of derivatives with diverse structures and properties.
The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These derivatives could serve as important intermediates for further synthetic transformations.
Table 2: Potential Reactions for the Functional Groups of this compound
| Functional Group | Potential Reaction | Resulting Structure |
|---|---|---|
| Aldehyde | Wittig Reaction | Alkene |
| Aldehyde | Reductive Amination | Amine |
| Aromatic Bromine | Suzuki Coupling | Biaryl |
| Aromatic Bromine | Heck Reaction | Substituted Alkene |
| Carboxylic Acid | Fischer Esterification | Ester |
Expansion into Novel Material Science Applications
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel materials with interesting properties.
One area of potential is in the development of functional polymers . The carboxylic acid and aldehyde groups can be used as monomers in polymerization reactions. For example, the compound could be used to synthesize polyesters or polyamides with pendant bromine and formyl groups, which could be further modified to tune the properties of the material. The bromine atoms could also be used as sites for post-polymerization modification.
The molecule could also be used as a ligand for the synthesis of metal-organic frameworks (MOFs) . The carboxylic acid group is a classic coordinating group for the formation of MOFs, and the other functional groups could be used to impart specific properties to the resulting material, such as catalytic activity or selective gas adsorption.
Furthermore, this compound could be used for the surface functionalization of nanoparticles . The carboxylic acid group can be used to anchor the molecule to the surface of metal oxide nanoparticles, while the other functional groups could be used to attach other molecules, such as fluorescent dyes or targeting ligands.
Advanced Theoretical and Computational Studies for Predictive Modeling
Advanced theoretical and computational studies can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work.
Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. These calculations can also be used to investigate the mechanisms of potential reactions and to predict their feasibility and selectivity. For instance, DFT could be used to model the transition states of the catalytic reactions proposed in section 8.1 to understand the factors that control their efficiency.
Molecular dynamics (MD) simulations could be used to study the behavior of the molecule in different environments, such as in solution or at the interface with a material. This could be particularly useful for understanding its potential applications in material science. For example, MD simulations could be used to model the interaction of the molecule with a nanoparticle surface.
Quantitative Structure-Activity Relationship (QSAR) studies could be employed to predict the biological activity of derivatives of this compound. By correlating the calculated molecular descriptors of a series of compounds with their experimentally determined activities, it may be possible to design new derivatives with enhanced potency.
Table 3: Potential Computational Studies on this compound
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of reaction pathways and spectroscopic signatures. |
| Molecular Dynamics (MD) | Simulate behavior in different environments. | Understanding of intermolecular interactions and material interfaces. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2,4-dibromo-6-formylphenoxy)acetic acid, and how can purity be optimized?
- Methodology : A two-step synthesis is common. First, brominate 2,4-dibromophenol to introduce the formyl group, followed by coupling with chloroacetic acid under alkaline conditions (pH 10–12). Purification involves recrystallization using ethanol/water (3:1 v/v) to achieve >95% purity, monitored by HPLC .
- Key Parameters : Temperature control (<5°C during bromination) prevents side reactions. Excess chloroacetic acid (1.5 eq) ensures complete esterification.
Q. How can the structure of this compound be validated post-synthesis?
- Analytical Techniques :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (formyl) and ~1730 cm⁻¹ (acetic acid moiety) .
- ¹H NMR : Look for aromatic proton splitting patterns (δ 7.8–8.2 ppm for brominated phenyl) and a singlet for the formyl proton (δ 9.8–10.2 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, Br ratios (e.g., C₉H₆Br₂O₄: C 32.37%, H 1.81%, Br 47.85%) .
Q. What are the stability considerations for this compound under laboratory storage?
- Storage : Protect from light and moisture. Store at 4°C in amber vials under inert gas (argon). Stability tests show <5% degradation over 6 months under these conditions .
- Handling : Use anhydrous solvents for reactions to avoid hydrolysis of the formyl group.
Advanced Research Questions
Q. How do the electron-withdrawing bromine substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
- Mechanistic Insight : Bromine atoms at positions 2 and 4 deactivate the aromatic ring, directing electrophilic attacks to the 6-position. Kinetic studies using DFT calculations reveal a 15% slower reaction rate compared to non-brominated analogs due to reduced electron density .
- Experimental Design : Compare reaction rates with 2,4-dichloro analogs via UV-Vis monitoring of intermediates at 280 nm .
Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?
- Case Example : If ¹³C NMR shows unexpected peaks at δ 120–125 ppm, suspect residual solvent (DCM) or incomplete bromination. Validate via mass spectrometry (ESI-MS: m/z 333.87 [M-H]⁻) and repeat recrystallization .
- Cross-Validation : Use single-crystal X-ray diffraction (as in ) to resolve ambiguous NOE correlations in crowded aromatic regions.
Q. How can the compound’s chelating properties be exploited in coordination chemistry?
- Application : The formyl and acetic acid groups act as bidentate ligands. React with Co(II) acetate in ethanol at 60°C to form a 1:2 metal-ligand complex, characterized by EPR (g⊥ = 2.25, g‖ = 2.01) and magnetic susceptibility (μeff = 3.89 μB) .
- Optimization : Adjust pH to 6.5–7.0 to prevent ligand protonation, which disrupts coordination.
Data Contradiction and Troubleshooting
Q. Why might titration-based quantification yield inconsistent results for acetic acid content?
- Error Sources :
- Hygroscopic NaOH : Standardize daily using potassium hydrogen phthalate (KHP) to avoid molarity drift, as seen in .
- Endpoint Detection : Use potentiometric titration (pH 8.3–8.5) instead of phenolphthalein to avoid subjective color interpretation .
Q. How to address low yields in formyl group introduction during synthesis?
- Troubleshooting :
- Reaction Time : Extend formylation beyond 12 hours under reflux (80°C) to overcome steric hindrance from bromine atoms.
- Catalyst : Add ZnCl₂ (0.1 eq) to enhance electrophilic substitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
